molecular formula C18H28O8Sn B231101 4-[(4-Methoxyphenyl)methylene]-3-methylisoxazol-5(4H)-one CAS No. 17975-46-1

4-[(4-Methoxyphenyl)methylene]-3-methylisoxazol-5(4H)-one

Cat. No.: B231101
CAS No.: 17975-46-1
M. Wt: 217.22 g/mol
InChI Key: BDRUBILCCDSZIW-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methylene]-3-methylisoxazol-5(4H)-one is a heterocyclic compound with a unique structure that includes an isoxazolone ring substituted with a methoxyphenylmethylene and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methylene]-3-methylisoxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-5-isoxazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methylene]-3-methylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(4-Methoxyphenyl)methylene]-3-methylisoxazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methylene]-3-methylisoxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles
  • 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-[(4-Methoxyphenyl)methylene]-3-methylisoxazol-5(4H)-one stands out due to its unique isoxazolone ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

17975-46-1

Molecular Formula

C18H28O8Sn

Molecular Weight

217.22 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO3/c1-8-11(12(14)16-13-8)7-9-3-5-10(15-2)6-4-9/h3-7H,1-2H3

InChI Key

BDRUBILCCDSZIW-UHFFFAOYSA-N

SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)OC

Pictograms

Irritant

Origin of Product

United States

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